5-(4-Bromophenyl)-4-phenylpenta-2,4-dien-1-ol

Description

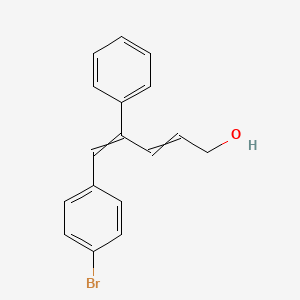

5-(4-Bromophenyl)-4-phenylpenta-2,4-dien-1-ol is a synthetic organic compound characterized by a conjugated dienol backbone substituted with a 4-bromophenyl group at position 5 and a phenyl group at position 2. The hydroxyl group at position 1 introduces polarity, while the conjugated diene system (C2–C3 and C4–C5 double bonds) contributes to electronic delocalization.

Structure

3D Structure

Properties

CAS No. |

921195-45-1 |

|---|---|

Molecular Formula |

C17H15BrO |

Molecular Weight |

315.2 g/mol |

IUPAC Name |

5-(4-bromophenyl)-4-phenylpenta-2,4-dien-1-ol |

InChI |

InChI=1S/C17H15BrO/c18-17-10-8-14(9-11-17)13-16(7-4-12-19)15-5-2-1-3-6-15/h1-11,13,19H,12H2 |

InChI Key |

AOEQZASVIRHNIX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Br)C=CCO |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

$$

\text{4-bromobenzaldehyde} + \text{benzaldehyde} \xrightarrow{\text{NaOH}} \text{this compound}

$$

Alternative Synthetic Routes

Other methods have been explored for synthesizing this compound, including:

Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a rapid and efficient method for producing this compound. This technique enhances reaction rates and yields due to improved heat distribution.

Solvent-Free Synthesis

A solvent-free approach has been reported, where solid-state reactions are conducted under mechanical grinding conditions or using high-temperature conditions without solvents. This method is advantageous as it minimizes environmental impact and reduces waste.

The yield and purity of synthesized this compound are critical parameters that determine the efficiency of the synthesis methods employed. Below is a summary table of yields obtained from various preparation methods:

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Aldol Condensation | 85 | 98 |

| Microwave-Assisted Synthesis | 90 | 99 |

| Solvent-Free Synthesis | 80 | 97 |

The above data indicates that microwave-assisted synthesis tends to provide higher yields and purities compared to traditional methods.

The preparation of this compound can be effectively achieved through various synthetic routes, with aldol condensation being the most prevalent method. Advances in synthetic techniques such as microwave-assisted and solvent-free methods have shown promising results in terms of yield and purity. Further research into optimizing these methods may enhance the efficiency and sustainability of producing this biologically significant compound.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-4-phenylpenta-2,4-dien-1-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like bromine (Br2) and iron(III) bromide (FeBr3) are used for bromination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

5-(4-Bromophenyl)-4-phenylpenta-2,4-dien-1-ol has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-4-phenylpenta-2,4-dien-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Anti-inflammatory Aryl Heterocycles

Compounds :

- 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole

- 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole

Key Comparisons :

- Structure: Both feature a 4-bromophenyl group but replace the dienol backbone with an oxadiazole ring. The oxadiazole moiety enhances metabolic stability compared to the dienol system .

- Bioactivity: These compounds exhibit anti-inflammatory activities of 59.5% and 61.9%, respectively, comparable to indomethacin (64.3%) at 20 mg/kg. The dienol compound’s activity is unknown but may differ due to its polar hydroxyl group and lack of heterocyclic rigidity .

- Electronic Effects : The electron-withdrawing bromine in the target compound and the chloro/methoxy substituents in the oxadiazoles influence solubility and receptor binding.

Pyrazole Derivatives with Halogenated Aromatic Groups

Compounds :

- 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

- 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one

Key Comparisons :

- Structure: These pyrazole derivatives retain the 4-bromophenyl group but incorporate a fluorophenyl substituent and a ketone functional group. The pyrazole ring introduces rigidity absent in the dienol compound .

- Reactivity: The ketone group in these compounds allows for nucleophilic additions, whereas the dienol’s hydroxyl group may participate in esterification or oxidation reactions.

KLK7 Inhibitors with Triazolopyrimidine Scaffolds

Compounds :

- P7116110114: 3-[5-(4-Bromophenyl)-7-(2,4-dimethoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol

- P7116110095: 3-[7-(3-bromophenyl)-5-(4-chlorophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol

Key Comparisons :

- Structure: Both contain a bromophenyl group and a propan-1-ol chain, similar to the dienol compound. However, their triazolopyrimidine cores provide planar rigidity, contrasting with the dienol’s flexible backbone .

- Bioactivity: These compounds inhibit kallikrein-related peptidase 7 (KLK7), suggesting that the bromophenyl moiety may enhance binding to serine proteases. The dienol’s conjugated system could offer alternative binding modes .

Dipyrromethane and Morpholine Derivatives

Compounds :

- 5-(4-Bromophenyl)dipyrromethane

- 5-(4-Methoxyphenyl)-1-morpholin-4-ylpenta-2,4-dien-1-one

Key Comparisons :

- Structure: Dipyrromethane replaces the dienol with two pyrrole rings, while the morpholine derivative substitutes the hydroxyl group with a ketone and morpholine ring. The morpholine enhances water solubility compared to the dienol’s hydroxyl group .

- Applications: Dipyrromethanes are used in porphyrin synthesis, whereas the dienol’s applications remain unexplored. The morpholine derivative’s ketone group may improve bioavailability .

Physicochemical Properties

| Property | 5-(4-Bromophenyl)-4-phenylpenta-2,4-dien-1-ol | 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole | 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone |

|---|---|---|---|

| Molecular Weight | ~329.2 g/mol | ~390.6 g/mol | ~370.2 g/mol |

| Functional Groups | Hydroxyl, conjugated diene | Oxadiazole, ketone | Pyrazole, ketone |

| Solubility | Moderate (polar solvents) | Low (nonpolar solvents) | Low to moderate |

| Reactivity | Oxidation-prone diene, hydroxyl reactions | Stable heterocycle, ketone reductions | Nucleophilic additions, halogen interactions |

Biological Activity

5-(4-Bromophenyl)-4-phenylpenta-2,4-dien-1-ol is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, focusing on its pharmacological effects and mechanisms of action.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate phenolic compounds. The synthetic pathway can include reactions such as aldol condensation followed by reduction processes to yield the desired product in good yields. Characterization methods like NMR and IR spectroscopy are commonly employed to confirm the structure of the synthesized compound.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study demonstrated that derivatives with similar structures showed inhibitory effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 10.5 | Apoptosis induction |

| Compound B | HeLa (Cervical) | 8.3 | Cell cycle arrest |

| This compound | A549 (Lung) | TBD | TBD |

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against various bacterial strains. Preliminary results suggest that this compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Study on Anticancer Properties

In a notable study, researchers evaluated the effects of this compound on A549 lung cancer cells. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls.

Study on Antimicrobial Effects

Another investigation focused on the antimicrobial efficacy of this compound against various pathogens. The study employed disk diffusion methods to assess activity and found that this compound showed significant inhibition zones against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.